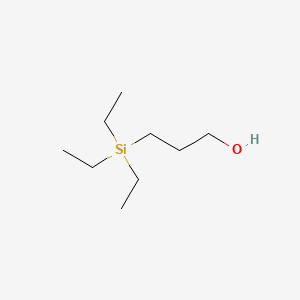

1-Propanol, 3-(triethylsilyl)-

Description

BenchChem offers high-quality 1-Propanol, 3-(triethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(triethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-triethylsilylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOBSCBSDTUTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177440 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2290-36-0 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Guide: 3-(Triethylsilyl)-1-propanol vs. 3-(Trimethylsilyl)-1-propanol

The following technical guide provides an in-depth analysis comparing 3-(triethylsilyl)-1-propanol and 3-(trimethylsilyl)-1-propanol . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the "Silicon Switch" strategy—modulating sterics and lipophilicity without altering the fundamental pharmacophore.

Executive Summary

In the realm of organosilicon chemistry and drug design, the substitution of a trimethylsilyl (TMS) group with a triethylsilyl (TES) group is a precision tool known as a "Silicon Switch." While 3-(trimethylsilyl)-1-propanol (TMS-propanol) is the standard building block for introducing silicon-based lipophilicity, 3-(triethylsilyl)-1-propanol (TES-propanol) offers a distinct physicochemical profile characterized by enhanced hydrolytic stability, increased lipophilicity (LogP), and greater steric demand. This guide delineates the critical differences between these two homologues, providing actionable protocols for their synthesis and application in Peterson olefination and bioisostere design.

Part 1: Physicochemical Profile

The transition from TMS to TES involves a significant increase in molecular weight and boiling point, which impacts purification strategies (distillation vs. chromatography).

Table 1: Comparative Properties

| Property | 3-(Trimethylsilyl)-1-propanol | 3-(Triethylsilyl)-1-propanol |

| Abbreviation | TMS-Propanol | TES-Propanol |

| CAS Number | 2917-47-7 | 2290-36-0 |

| Molecular Formula | ||

| Molecular Weight | 132.28 g/mol | 174.36 g/mol |

| Boiling Point | 111–112 °C @ 96 mmHg | 111–112 °C @ 15 mmHg (High Vac) |

| Density (25°C) | 0.832 g/mL | 0.828 g/mL (predicted) |

| Refractive Index | ||

| LogP (Predicted) | ~1.2 – 1.5 | ~2.88 |

| Steric Bulk (Cone Angle) | 118° | 132° |

Key Insight: Note the boiling point differential. While TMS-propanol can be distilled at moderate vacuum, TES-propanol requires high vacuum (<15 mmHg) to distill at similar temperatures, preventing thermal decomposition.

Part 2: Structural & Electronic Analysis

The Lipophilicity Jump (The Silicon Switch)

The most functional difference for drug development is lipophilicity. Silicon is more electropositive than carbon, making silyl groups highly lipophilic.

-

TMS-Propanol: Adds moderate bulk and lipophilicity. Often used to "cap" polar regions or improve blood-brain barrier (BBB) penetration.

-

TES-Propanol: The three ethyl chains significantly increase the partition coefficient (

vs TMS). This is critical when a lead compound is too polar; switching a TMS-propyl linker to a TES-propyl linker can drastically improve membrane permeability.

Steric Demand & Stability

The Cone Angle (a measure of steric bulk) increases from 118° (TMS) to 132° (TES).

-

Metabolic Stability: The primary alcohol in both compounds is susceptible to oxidation (to aldehyde/acid). However, the bulky TES group provides greater steric shielding to the adjacent carbon chain, potentially retarding metabolic degradation at the

-position compared to the TMS analog. -

Chemical Stability: In reaction intermediates (e.g., silyl-stabilized carbanions), the TES group hinders nucleophilic attack more effectively than TMS.

Part 3: Synthesis & Manufacturing

Both compounds are best synthesized via Platinum-catalyzed Hydrosilylation of allyl alcohol. This route is atom-economical and avoids the use of pyrophoric Grignard reagents.

Synthesis Workflow (Hydrosilylation)

The following diagram illustrates the catalytic cycle and the critical difference in silane reactivity.

Caption: Pt-catalyzed hydrosilylation mechanism. The reaction is highly regioselective for the anti-Markovnikov product (1-propanol derivative).

Experimental Protocol: Synthesis of 3-(Triethylsilyl)-1-propanol

Reagents:

-

Allyl alcohol (1.0 equiv)

-

Triethylsilane (

) (1.1 equiv) -

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (0.1 mol%)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Charge: Add Allyl alcohol and Karstedt’s catalyst solution. Heat to 60°C.

-

Addition: Dropwise add Triethylsilane. Caution: The reaction is exothermic. Control the addition rate to maintain a gentle reflux (~70-80°C).

-

Completion: After addition, stir at 80°C for 2 hours. Monitor conversion by GC-MS or 1H-NMR (disappearance of allyl olefinic protons at

5.8-6.0 ppm). -

Purification: Distill the crude mixture under high vacuum.

-

Note: Remove unreacted allyl alcohol and silane first at low vac.

-

Collect TES-propanol fraction at 111–112°C / 15 mmHg .

-

-

Yield: Typical isolated yields are 85-92%.

Part 4: Applications in Synthesis & Drug Design

The Peterson Olefination: Stereocontrol

One of the most sophisticated uses of these alcohols involves converting the hydroxyl group to a leaving group (e.g., mesylate) and displacement to form

The Steric Effect:

-

TMS: Small steric bulk leads to lower diastereoselectivity during the initial aldol-like addition.

-

TES: The bulkier ethyl groups enhance anti vs syn transition state differentiation, allowing for higher stereocontrol in the formation of the

-hydroxysilane intermediate.

Caption: Peterson Olefination logic flow. TES improves the diastereomeric ratio (dr) of the β-hydroxysilane intermediate.

Linker Chemistry

In antibody-drug conjugates (ADCs) or PROTACs, the linker's hydrophobicity affects aggregation and solubility.

-

Use TMS-propyl: When a compact, slightly lipophilic linker is required.

-

Use TES-propyl: When the payload is too hydrophilic and needs a "grease" element to cross membranes, or to block a metabolic soft spot via steric hindrance.

Part 5: Safety & Handling

-

Flammability: Both compounds are flammable liquids. TMS-propanol (Flash point ~27°C) is more volatile and poses a higher fire risk than TES-propanol (Flash point >90°C).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). While the C-Si bond is stable, the hydroxyl group is hygroscopic.

-

Toxicity: Generally low acute toxicity, but organosilanes can be irritating to eyes and skin. Handle in a fume hood.

References

-

Sigma-Aldrich. 3-(Trimethylsilyl)-1-propanol Product Sheet. Retrieved from .

-

PubChem. 3-(Trimethylsilyl)-1-propanol Compound Summary. National Library of Medicine. Retrieved from .

-

ChemicalBook. 3-(Triethylsilyl)-1-propanol Properties and CAS 2290-36-0. Retrieved from .

- Gelest, Inc.

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from .

-

Organic Chemistry Portal. Peterson Olefination Mechanism and Stereochemistry. Retrieved from .

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-(Triethylsilyl)propan-1-ol

Executive Summary

3-(Triethylsilyl)propan-1-ol (TES-propanol) is a specialized organosilicon intermediate used primarily in protective group chemistry, polymer synthesis, and surface modification. Unlike its lower homolog 3-(trimethylsilyl)propan-1-ol, the triethyl variant exhibits significantly enhanced lipophilicity and a higher boiling point (~224°C).

This guide provides a definitive solubility profile for TES-propanol, analyzing its amphiphilic nature where the bulky triethylsilyl tail dominates over the hydrophilic hydroxyl head. Researchers must account for this lipophilic dominance when designing extraction protocols and reaction media.

Physicochemical Identity

Before selecting solvents, verify the analyte properties to ensure protocol compatibility.

| Property | Value | Technical Note |

| CAS Number | 2290-36-0 | Distinct from TMS-propanol (CAS 2917-47-7) |

| Molecular Formula | C₉H₂₂OSi | High carbon-to-oxygen ratio (9:1) indicates low water solubility. |

| Molecular Weight | 174.36 g/mol | - |

| Boiling Point | ~224.6°C (760 mmHg) | Critical: Difficult to remove via rotary evaporation. Requires high-vacuum distillation. |

| Density | 0.828 g/mL | Floats on water; similar density to standard organic solvents. |

| Appearance | Colorless Liquid | Viscosity is slightly higher than 1-propanol due to silyl bulk. |

Solubility Matrix & Solvent Compatibility

The solubility of TES-propanol is governed by the competition between the non-polar triethylsilyl interactions (Van der Waals) and the polar hydroxyl interactions (Hydrogen bonding).

Solvent Classifications[1]

| Solvent Class | Solubility Rating | Mechanism of Action | Recommended Application |

| Chlorinated (DCM, Chloroform) | Excellent | Dipole-dipole & Dispersion | Standard reaction solvent; NMR analysis. |

| Ethers (THF, Et₂O, MTBE) | Excellent | H-bond acceptance (Solvent) + Dispersion | Grignard reactions; Anionic polymerizations. |

| Alcohols (MeOH, EtOH, IPA) | Miscible | H-bond exchange | Solvolysis; Deprotection steps. |

| Hydrocarbons (Hexane, Toluene) | Excellent | Strong Dispersion forces with Et₃Si group | Azeotropic drying; Column chromatography eluents. |

| Polar Aprotic (DMF, DMSO) | Good | Dipole interactions | Nucleophilic substitutions ( |

| Water | Poor / Insoluble | Hydrophobic effect dominates | Used as the immiscible phase in workups. |

The "Lipophilic Dominance" Effect

While the hydroxyl group (-OH) theoretically promotes water solubility, the steric bulk and hydrophobicity of the three ethyl groups on the silicon atom shield the molecule from effective hydration. Consequently, TES-propanol behaves more like a fatty alcohol (e.g., octanol) than a lower alcohol (e.g., ethanol).

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates how TES-propanol interacts differently with polar vs. non-polar solvents.

Figure 1: Solvation dynamics showing the dual interaction pathways. The Et3Si group drives solubility in non-polar media, while the OH group allows miscibility in polar organics, but the molecule is ultimately rejected by water.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Workup Strategy)

Objective: Isolate TES-propanol from a crude aqueous reaction mixture. Challenge: Preventing emulsion formation due to amphiphilic nature.

-

Phase Selection: Use Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) as the organic phase. Avoid DCM if possible to prevent bottom-layer emulsions, though DCM is chemically compatible.

-

Salting Out: Add saturated NaCl (brine) to the aqueous phase.

-

Reasoning: This increases the ionic strength of the water, enhancing the hydrophobic effect and forcing the TES-propanol fully into the organic layer.

-

-

Separation:

Protocol B: Removal of High-Boiling Solvent

Objective: Purify TES-propanol after synthesis. Challenge: The boiling point of TES-propanol (224°C) makes it difficult to distill without degradation if high heat is applied.

-

Do NOT use Rotovap for final isolation: A standard rotary evaporator will likely not remove trace high-boiling impurities effectively, nor will it distill the product itself.

-

Vacuum Distillation Setup:

-

Use a short-path distillation head.

-

Apply high vacuum (< 1 mmHg).

-

Target: At 1 mmHg, the boiling point should drop significantly (estimated ~70-80°C), allowing safe distillation.

-

-

Alternative: Column Chromatography:

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5 → End 80:20).

-

Note: The Et3Si group makes the molecule run faster (higher

) than standard propanol.

-

Workflow Visualization: Extraction Logic

Figure 2: Optimized extraction workflow emphasizing the "Salting Out" step to maximize recovery of the lipophilic alcohol.

References

-

ChemicalBook. (2025).[3] 3-(Triethylsilyl)propan-1-ol Properties and CAS 2290-36-0.[4][5] Retrieved from

-

ChemSrc. (2025).[6] Physicochemical Data for CAS 2290-36-0. Retrieved from

-

PubChem. (n.d.).[7] Compound Summary for 3-(Trimethylsilyl)-1-propanol (Homolog Reference). National Library of Medicine. Retrieved from (Note: Used for homologous property validation where specific TES data was extrapolated).

-

Gelest, Inc. (2015).[8] Safety Data Sheet: Organosilanes and Silyl Alcohols. Retrieved from

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Triethylsilyl)propan-1-ol CAS#: 2290-36-0 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-[(Trimethylsilyl)oxy]propan-2-ol | C6H16O2Si | CID 23105108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety and Handling of 3-hydroxypropyltriethylsilane for Research Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and application of 3-hydroxypropyltriethylsilane (CAS No. 1112-43-2). Recognizing that a specific, verified Safety Data Sheet (SDS) for this exact compound is not always readily accessible, this document synthesizes critical safety information from the principles of chemical safety and data available for structurally analogous organosilane compounds. The objective is to provide a robust, precautionary framework, enabling users to anticipate hazards, implement appropriate controls, and respond effectively in case of an emergency. By explaining the causality behind safety protocols, this whitepaper aims to foster a deep-seated culture of safety and scientific integrity in the laboratory.

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. 3-hydroxypropyltriethylsilane is an organosilane, a class of compounds characterized by a silicon-carbon bond. The presence of a hydroxyl (-OH) group and ethyl (-CH2CH3) groups attached to the silicon atom dictates its reactivity, solubility, and potential hazards.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | 3-hydroxypropyltriethylsilane |

| CAS Number | 1112-43-2 |

| Molecular Formula | C₉H₂₂OSi |

| Synonyms | Triethyl(3-hydroxypropyl)silane |

While detailed experimental data for this specific molecule is sparse, the properties of related organosilanes can provide valuable insights.

Table 2: Illustrative Physicochemical Properties (Based on related organosilanes)

| Property | Expected Value / Observation | Rationale / Causality |

|---|---|---|

| Appearance | Colorless liquid.[1] | Typical for many organosilanes of similar molecular weight. |

| Odor | May have a weakly aromatic or characteristic odor.[1] | Common for functionalized silanes. |

| Boiling Point | Expected to be >100 °C. For example, (3-Glycidoxypropyl)trimethoxysilane boils at 120 °C at 3 hPa.[1] | The presence of the hydroxyl group allows for hydrogen bonding, increasing the boiling point compared to non-hydroxylated analogs. |

| Flammability | Combustible liquid.[2][3][4] | Many organosilanes are combustible and their vapors can form explosive mixtures with air, especially upon heating.[5][6] |

| Density | Expected to be slightly less than water (~0.8-0.9 g/cm³). For instance, Benzene has a density of 0.874 g/cm³. | The alkyl chains contribute to a lower density. |

| Solubility | Insoluble or poorly soluble in water. Soluble in organic solvents. | The nonpolar triethylsilyl group dominates the molecule's character, limiting water solubility despite the polar hydroxyl group. |

| Stability | The product is generally chemically stable under standard ambient conditions (room temperature). | Stable in the absence of incompatible materials like strong oxidizing agents or moisture, which can lead to hydrolysis. |

Section 2: Hazard Identification and Toxicological Profile

Based on data from similar silane compounds, 3-hydroxypropyltriethylsilane should be handled as a hazardous substance. The primary hazards are associated with its irritant, corrosive, and combustible nature.

-

Skin Corrosion/Irritation : Many functionalized silanes can cause skin irritation or severe burns upon contact.[2][4] This is often due to the compound itself or its hydrolysis products. Prolonged or repeated contact should always be avoided.

-

Serious Eye Damage/Irritation : Contact with the eyes is likely to cause serious irritation or irreversible damage.[1][2][4] The eye is particularly sensitive to chemical insults, and the corrosive nature of many silanes necessitates stringent eye protection.

-

Acute Toxicity : While data on this specific compound is lacking, related silanes can be harmful if swallowed or may be harmful in contact with skin.[2]

-

Combustibility : As a combustible liquid, it can ignite when exposed to heat, sparks, or open flames.[3][4] Its vapors are often heavier than air and can travel to an ignition source.

The Globally Harmonized System (GHS) provides a universal standard for communicating these hazards.

Caption: Common GHS pictograms relevant to organosilanes.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All work involving 3-hydroxypropyltriethylsilane should be conducted inside a certified chemical fume hood. This provides adequate ventilation, captures vapors, and acts as a physical barrier against splashes.

-

General Ventilation: The laboratory should have a general ventilation system that ensures multiple air changes per hour, preventing the accumulation of vapors in the ambient environment.[7][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.[9] It is designed to protect the user from chemical exposure should engineering controls fail or be insufficient.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) tested according to EN 374.[7][8] Always check the breakthrough time and permeation rate for the specific glove material. Discard gloves immediately if they become contaminated.

-

Protective Clothing: A flame-retardant lab coat is a minimum requirement. For larger-scale operations or tasks with a high splash potential, a chemical-resistant apron or suit is necessary.[10][13]

-

-

Respiratory Protection: Respiratory protection is generally not required when working in a properly functioning fume hood. However, if engineering controls are inadequate, or during emergency situations (e.g., a large spill), a full-face respirator with appropriate cartridges should be used.[10]

Caption: Workflow for selecting appropriate PPE based on task risk.

Section 4: Safe Handling, Storage, and Incompatibility

Adherence to strict protocols for handling and storage is critical to preventing accidents.

Handling Protocols

-

Preparation: Before starting, ensure all necessary engineering controls are active and required PPE is donned correctly. Read and understand the SDS for all chemicals involved.[14]

-

Environment: Work in a well-ventilated area, specifically a chemical fume hood.[7][10] Ensure an eyewash station and safety shower are readily accessible.

-

Avoidance of Contact: Avoid all contact with skin and eyes and prevent inhalation of vapors.[7][15][16]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][4][16] Use non-sparking tools and explosion-proof equipment where necessary.[7][15] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6]

-

Hygiene: Wash hands thoroughly after handling the chemical.[3][8][15] Do not eat, drink, or smoke in the work area.[6][8]

Storage Requirements

-

Container: Store in the original, tightly closed container in a dry and cool place.[7][10]

-

Location: Store in a well-ventilated, secure area, away from direct sunlight and ignition sources.[6][7][17] A cabinet designed for flammable or combustible liquids is recommended.

-

Segregation: Keep away from incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

-

Moisture/Water: Organosilanes can hydrolyze in the presence of water, potentially releasing flammable alcohols and forming silanols. This reaction can sometimes be exothermic.

-

Acids and Bases: Can catalyze decomposition or hazardous polymerization.

Section 5: Emergency Procedures: Spills, Fire, and First Aid

A clear, rehearsed emergency plan is paramount.

Accidental Release Measures (Spills)

In the event of a spill, a calm and methodical response is crucial to prevent further exposure and environmental contamination.

Caption: Step-by-step protocol for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][10]

-

Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Vapors are combustible and may form explosive mixtures with air.[5][6] Fire may produce irritating or toxic gases, including carbon oxides and silicon oxides.[5]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[18] Always seek medical attention after any exposure.

Table 3: First Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | Move the victim to fresh air immediately.[10][19] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[20] Seek immediate medical attention, especially if irritation or burns develop.[2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][20] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting.[19] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10] |

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: 3-hydroxypropyltriethylsilane and any materials contaminated with it should be treated as hazardous waste.

-

Disposal Method: Disposal must be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of via drains or into the environment.[7][8][16]

-

Containers: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

- Safety Data Sheet: 3-Aminopropyltriethoxysilane. Orbit Science.

- Triethoxypropylsilane - Safety D

- 3-CHLOROPROPYLTRIMETHOXYSILANE Safety D

- (3-Glycidoxypropyl)

- SAFETY D

- Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. Chemos GmbH & Co.KG.

- Trimethoxy(3,3,3-trifluoropropyl)

- (3-Bromopropyl)

- 3-Aminopropyltriethoxysilane Safety D

- SAFETY D

- Benzene - Safety D

- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.

- SAFETY D

- (3-Aminopropyl)

- Safety Data Sheet Product Identifier: SILANE. Cloudfront.net.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- SAFETY D

- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.

- Do Safety Data Sheets Include First-Aid Measures? - Chemistry For Everyone. YouTube.

- hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1. shdow.org.

- Benzene CAS No 71-43-2 MATERIAL SAFETY D

- MATERIAL SAFETY D

Sources

- 1. eastharbourgroup.com [eastharbourgroup.com]

- 2. orbitscience.com [orbitscience.com]

- 3. gelest.com [gelest.com]

- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. 3m.com [3m.com]

- 10. echemi.com [echemi.com]

- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 12. westlake.com [westlake.com]

- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 14. airgas.com [airgas.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. youtube.com [youtube.com]

- 19. hdfire.com [hdfire.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Strategic Utility of Triethylsilyl (TES) Functionalized Alcohol Building Blocks in Complex Synthesis

[1][2]

Executive Summary

In the architecture of complex organic synthesis, the Triethylsilyl (TES) group occupies a critical "Goldilocks" zone—significantly more stable than the labile trimethylsilyl (TMS) group yet sufficiently distinct from the robust tert-butyldimethylsilyl (TBS) group to allow for precise orthogonal deprotection. This guide provides a technical deep-dive into the deployment of TES-functionalized building blocks, focusing on their kinetic stability profiles, installation methodologies, and their pivotal role in distinguishing chemically similar hydroxyl groups during late-stage drug development and natural product synthesis.

The Strategic Value of the Triethylsilyl Moiety

The selection of a silyl protecting group is rarely arbitrary; it is a calculated decision based on steric bulk and electronic stability. The TES group (

Comparative Stability Metrics

The utility of TES is best understood through its relative rate of hydrolysis compared to other common silyl ethers.[1][2]

Table 1: Relative Rates of Hydrolysis (Normalized to TMS = 1)

| Silyl Group | Acidic Hydrolysis Rate | Basic Hydrolysis Rate | Steric Bulk (Taft |

| TMS (Trimethyl) | 1 | 1 | 0.00 |

| TES (Triethyl) | 64 | 10–100 | -0.6 |

| TBS (t-Butyldimethyl) | 20,000 | ~20,000 | -2.4 |

| TIPS (Triisopropyl) | 700,000 | 100,000 | -3.8 |

Data synthesized from Wuts, P. G. M. [1] and comparative kinetic studies.

Key Insight: The ~300-fold stability gap between TES and TBS under acidic conditions is the cornerstone of their orthogonal use. A TES ether can be cleaved by mild acid (e.g., AcOH, dilute HF) while a TBS ether remains intact.

Visualizing the Stability Hierarchy

The following diagram illustrates the "Stability Ladder," guiding the chemist on which group to choose based on the required durability.

Synthesis and Installation Protocols

Installation of the TES group is generally governed by the steric environment of the alcohol. While primary alcohols react rapidly, hindered secondary alcohols often require activation of the silylating agent.[3]

Standard Installation (The Corey Protocol)

For primary and unhindered secondary alcohols, the standard imidazole-promoted coupling is sufficient.

-

Reagents: TESCl (1.1 equiv), Imidazole (2.5 equiv), DMF (0.5–1.0 M).

-

Mechanism: Imidazole acts as a nucleophilic catalyst, forming a reactive N-triethylsilylimidazolium species that transfers the silyl group to the alcohol.

High-Reactivity Installation (The Triflate Method)

For sterically encumbered substrates (e.g., tertiary alcohols or axial secondary alcohols), TES-Triflate (TESOTf) is required.

-

Reagents: TESOTf (1.2 equiv), 2,6-Lutidine (2.0 equiv), DCM, 0°C to RT.

-

Causality: 2,6-Lutidine is used instead of imidazole or pyridine to prevent nucleophilic attack on the triflate silicon center by the base itself, while sufficiently neutralizing the triflic acid by-product.

Experimental Protocol: Protection of a Secondary Alcohol

Objective: Selective protection of a C-7 hydroxyl in a taxane derivative.

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon.

-

Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add Imidazole (170 mg, 2.5 mmol) in one portion.

-

Silylation: Dropwise add Chlorotriethylsilane (TESCl) (185 µL, 1.1 mmol) at 0°C.

-

Monitoring: Warm to RT. Monitor by TLC (typically 1–4 hours). TES ethers usually run significantly higher in R_f than the free alcohol.

-

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if the substrate is acid-sensitive).

Stability and Deprotection Dynamics

The power of TES lies in its selective removal.[4] The following workflows demonstrate how to cleave TES in the presence of more robust groups.

Selective Acidic Cleavage (TES vs. TBS)

Reagent: AcOH:THF:H₂O (3:1:1) or Formic Acid/MeOH.[4] Logic: The steric bulk of TBS prevents the protonation of the silyl ether oxygen or the subsequent attack of water/nucleophile under mild conditions.[1] TES, lacking this bulk, hydrolyzes rapidly.

Selective Fluoride Cleavage

While TBAF (Tetra-n-butylammonium fluoride) generally cleaves all silyl ethers, controlling the stoichiometry and temperature (-20°C) or using buffered HF-Pyridine allows for the kinetic differentiation of TES over TBS.

Orthogonal Deprotection Workflow

The diagram below maps the decision tree for selective deprotection in a multi-PG (protecting group) system.

Applications in Complex Molecule Synthesis

The TES group is ubiquitous in the synthesis of polyketides and taxanes.

Case Study: The Taxol Total Synthesis

In the semi-synthesis and total synthesis of Paclitaxel (Taxol), the C-7 hydroxyl group is a secondary alcohol that is more reactive than the tertiary C-1 hydroxyl but distinct from the C-2 benzoate.

-

Challenge: The C-7 position must be protected during the acylation of the C-13 side chain.

-

Solution: TES is installed at C-7. It is stable enough to survive the formation of the oxetane ring and side-chain attachment but is removed at the very end of the synthesis using dilute HF-Pyridine, leaving the sensitive ester linkages intact [2].

Troubleshooting & Optimization

Issue 1: Silyl Migration

-

Symptom: In 1,2- or 1,3-diols, the TES group may migrate from a secondary to a primary position under basic conditions.

-

Fix: Avoid strong bases (e.g., NaH) after protection. Use non-basic workups or switch to the bulkier TIPS if migration persists.

Issue 2: Instability on Silica Gel

-

Symptom: Loss of TES group during column chromatography.

-

Fix: Silica gel is slightly acidic. Pre-treat the column with 1% Triethylamine (Et₃N) in the eluent to neutralize active sites.

Issue 3: Incomplete Deprotection

-

Symptom: TES remains while trying to spare a TBS group.

-

Fix: Switch from AcOH to the Formic Acid Protocol : 5–10% HCOOH in MeOH. This system has been shown to be highly selective for TES cleavage in the presence of TBS [3].

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

-

Nicolaou, K. C., et al. (1994). "Total synthesis of taxol." Nature, 367, 630–634.

-

Rawal, R. K., et al. (2005). "Chemoselective Deprotection of Triethylsilyl Ethers." Nucleosides, Nucleotides and Nucleic Acids, 24(3), 193–198.

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

Methodological & Application

Application Note & Protocol: Synthesis of Hydroxyl-Terminated Telechelic Oligomers via Anionic Polymerization Using a Silyl-Protected Initiator

For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.

Guiding Principle: Precision in Polymer Architecture

Telechelic polymers, which are macromolecules featuring reactive functional groups at both ends of their chains, are indispensable building blocks in materials science and biomedicine.[1][2] They serve as precursors for creating complex architectures like block copolymers, polymer networks, and chain-extended materials.[1][3] The defining characteristic of a high-quality telechelic oligomer is its precisely controlled functionality; for a difunctional telechelic, the number-average functionality should ideally be 2.0.[2] This level of precision is paramount for stoichiometric end-linking reactions and is best achieved through living polymerization techniques.[4]

Living anionic polymerization stands out as a superior method for producing model polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled end-group functionality.[4][5] However, this technique is notoriously sensitive to protic impurities and reactive functional groups. To synthesize hydroxyl-terminated (HO-terminated) telechelics, a common and highly useful class of prepolymers, the hydroxyl group must be masked during the polymerization process. This is because the highly basic organolithium initiators and propagating carbanionic chain ends would be instantly quenched by an unprotected alcohol.

This guide details the use of 3-(triethylsilyl)-1-propanol as a precursor to a protected functional initiator for the synthesis of α,ω-dihydroxy telechelic oligomers. The triethylsilyl (TES) group serves as a robust protecting group that is stable under the strongly basic conditions of anionic polymerization but can be selectively and efficiently removed post-polymerization to unveil the desired hydroxyl functionality.

The Strategic Role of 3-(Triethylsilyl)-1-Propanol in Living Polymerization

The core strategy revolves around converting 3-(triethylsilyl)-1-propanol into an active organolithium initiator, 3-(triethylsilyl)oxy-1-propyllithium . This is typically achieved in situ via deprotonation of the corresponding alkyl halide precursor or, more directly, through reaction with a strong base. This functional initiator then initiates the polymerization of a chosen monomer (e.g., styrene, butadiene, isoprene).

Causality Behind Experimental Choices:

-

Why a Silyl Protecting Group? Silyl ethers are ideal for protecting alcohols in anionic polymerization due to their high stability in non-polar, aprotic solvents and their inertness towards strong bases and nucleophiles like organolithium compounds.[6]

-

Why Triethylsilyl (TES) vs. Other Silyl Groups? The choice of silyl group dictates the deprotection conditions. The TES group is more labile to acidic conditions than the more common tert-butyldimethylsilyl (TBDMS) group, allowing for selective deprotection under milder conditions.[7][8] This can be crucial if other acid-sensitive groups are present in the polymer.

-

Why Anionic Polymerization? This method provides unparalleled control over the polymerization process. Since termination and chain transfer reactions are virtually absent, each initiator molecule generates one polymer chain.[9] This directly allows for:

-

Predictable Molecular Weight (Mₙ): Mₙ is determined by the stoichiometric ratio of monomer to initiator.[9]

-

Low Polydispersity (PDI): All chains grow simultaneously, leading to a very narrow molecular weight distribution, typically with PDI < 1.1.

-

Controlled End-Functionality: The initiator introduces the protected hydroxyl group at the α-terminus. The living carbanionic chain end at the ω-terminus can then be reacted with a specific terminating agent, such as ethylene oxide, to introduce a second hydroxyl group.[10][11]

-

Overall Synthetic Workflow

The synthesis follows a logical progression from initiator formation to the final, purified telechelic oligomer. Each step is critical for maintaining the "living" nature of the polymerization and achieving the target molecular architecture.

Caption: High-level workflow for telechelic oligomer synthesis.

Detailed Application Protocols

Safety Precaution: All procedures involving organolithium reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Organolithium reagents are pyrophoric and react violently with water. Solvents must be rigorously dried and deoxygenated.

Protocol 1: Synthesis of α,ω-Dihydroxy Telechelic Poly(styrene)

This protocol details the synthesis of a hydroxyl-terminated polystyrene with a target molecular weight of 5,000 g/mol .

Materials & Reagents:

| Reagent/Material | Purity/Grade | Supplier Example | Notes |

| 3-(Triethylsilyl)oxy-1-propyl bromide | 98% | Sigma-Aldrich | Initiator precursor. Synthesized from 3-(triethylsilyl)-1-propanol. |

| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Sigma-Aldrich | Titrate before use to determine exact concentration. |

| Styrene | ≥99%, contains inhibitor | Sigma-Aldrich | Inhibitor must be removed before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry further over Na/benzophenone ketyl radical anion. |

| Ethylene Oxide | ≥99.5% | Sigma-Aldrich | Purify by condensing over CaH₂ at low temperature. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | For quenching. |

| Hydrochloric Acid (HCl) | 2 M in diethyl ether | Sigma-Aldrich | For deprotection. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For polymer precipitation. |

| Calcium Hydride (CaH₂) | Reagent grade, 95% | Sigma-Aldrich | For drying monomer. |

| Di-n-butylmagnesium ((Bu)₂Mg) | 1.0 M in heptane | Sigma-Aldrich | For purifying monomer. |

Experimental Procedure:

-

Monomer Purification:

-

Wash styrene (50 mL) three times with 10% NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral.

-

Dry the styrene over anhydrous MgSO₄, filter, and stir over powdered CaH₂ overnight under an inert atmosphere.

-

For final purification, vacuum distill the styrene from a small amount of (Bu)₂Mg solution. The purified monomer should be used immediately.

-

-

Initiator Synthesis (In-situ):

-

In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add 150 mL of freshly distilled anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 3-(triethylsilyl)oxy-1-propyl bromide (0.51 g, 2.0 mmol).

-

Slowly add s-BuLi (2.9 mL of a 1.4 M solution, 4.0 mmol) dropwise via syringe. The solution may change color. This lithium-halogen exchange reaction forms the active initiator, 3-(triethylsilyl)oxy-1-propyllithium. Stir for 1 hour at -78 °C.

-

-

Polymerization:

-

To the initiator solution at -78 °C, rapidly add the purified styrene monomer (10.4 g, 100 mmol) via a pre-chilled syringe.

-

A deep red-orange color, characteristic of the polystyryl anion, should appear immediately.

-

Allow the polymerization to proceed for 2 hours at -78 °C with vigorous stirring.

-

-

End-Capping with Ethylene Oxide:

-

Purge a separate, cooled syringe with argon and draw up an excess of purified, liquefied ethylene oxide (~5 mL, ~100 mmol).

-

Inject the ethylene oxide rapidly into the polymerization mixture. The characteristic color of the polystyryl anion will fade within minutes.

-

Allow the reaction to stir for an additional 1 hour at -78 °C, then warm to room temperature overnight.

-

-

Quenching and Isolation:

-

Quench the reaction by adding 10 mL of degassed anhydrous methanol.

-

Concentrate the polymer solution using a rotary evaporator.

-

Precipitate the crude silyl-protected polymer by pouring the concentrated solution into a large excess of methanol (~800 mL) with vigorous stirring.

-

Collect the white polymer by filtration and dry under vacuum at 40 °C.

-

-

Deprotection of the TES Group:

-

Dissolve the dried polymer (~10 g) in 100 mL of THF.

-

Add 10 mL of 2 M HCl in diethyl ether.

-

Stir the solution at room temperature for 4 hours. Monitor the deprotection by TLC or FTIR (disappearance of Si-O-C stretch).

-

Neutralize the solution with a small amount of triethylamine.

-

-

Final Purification:

-

Reprecipitate the final α,ω-dihydroxy telechelic polystyrene into methanol.

-

Filter and dry the polymer under vacuum at 50 °C to a constant weight.

-

Mechanism of Synthesis

The following diagram illustrates the key chemical transformations involved in the synthesis of α,ω-dihydroxy telechelic polystyrene.

Caption: Reaction scheme for the synthesis of α,ω-dihydroxy telechelics.

Characterization and Validation

Thorough characterization is essential to validate the successful synthesis of the target telechelic oligomer. The primary goals are to confirm the molecular weight, polydispersity, and end-group functionality.

Size Exclusion Chromatography (SEC/GPC)

SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ).

-

Trustworthiness Check: A successful living polymerization is indicated by a PDI value very close to 1.0 (typically < 1.1) . A broad or multimodal PDI suggests chain termination or transfer reactions occurred during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and for calculating the number-average molecular weight and functionality.

-

Structural Confirmation: Identify characteristic peaks for the polymer backbone (e.g., aromatic protons for polystyrene at ~6.3-7.2 ppm) and the end groups (e.g., methylene protons adjacent to the hydroxyl groups, -CH₂-OH, at ~3.6 ppm after deprotection).

-

Functionality (fₙ) Calculation: The degree of end-group functionality can be calculated by comparing the integrated intensity of the end-group protons (I_end) to the integrated intensity of the repeating monomer unit protons (I_repeat).

-

Mₙ (NMR) = [(I_repeat / # protons_repeat) / (I_end / # protons_end)] * M_monomer + M_end_groups

-

A calculated functionality close to 2.0 confirms the synthesis of a difunctional telechelic.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for monitoring the deprotection step.

-

Before Deprotection: Look for the characteristic Si-O-C stretching vibrations around 1080-1100 cm⁻¹.

-

After Deprotection: Confirm the disappearance of the Si-O-C peak and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹.

Example Data Summary

| Property | Target Value | Typical Experimental Result | Validation Method |

| Mₙ ( g/mol ) | 5,000 | 4,900 - 5,200 | SEC, ¹H NMR |

| PDI (Mₒ/Mₙ) | < 1.1 | 1.05 - 1.08 | SEC |

| Functionality (fₙ) | 2.0 | 1.95 - 2.0 | ¹H NMR |

| Deprotection Efficiency | >99% | Confirmed | FTIR, ¹H NMR |

Concluding Remarks for the Researcher

The use of 3-(triethylsilyl)-1-propanol as an initiator precursor in living anionic polymerization is a robust and highly controlled method for synthesizing well-defined, hydroxyl-terminated telechelic oligomers. The success of this protocol hinges on maintaining stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. The provided protocols and characterization checks form a self-validating system, ensuring that the final product meets the high standards of structural integrity required for subsequent applications in advanced materials development and biomedical engineering.

References

-

Title: Synthesis of Telechelic Polyolefins Source: Polymer Chemistry, 2021 URL: [Link]

-

Title: Synthesis of telechelic polyolefins Source: Polymer Chemistry (RSC Publishing), 2021 URL: [Link]

- Source: Google Books (Excerpt from "Telechelic Polymers: Synthesis and Applications" by Eric J. Goethals)

-

Title: A novel synthetic strategy for hydroxyl-terminated polybutadiene containing high cis-1,4 contents based on a Ni(ii)-coordinated anionic initiating system Source: RSC Advances, 2019, via PMC URL: [Link]

-

Title: Telechelic sequence-defined oligoamides: their step-economical synthesis, depolymerization and use in polymer networks Source: Chemical Science (RSC Publishing), 2024 URL: [Link]

-

Title: Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation Source: Journal of Polymer Science Part A: Polymer Chemistry, 2000 URL: [Link]

-

Title: Chemoselective Deprotection of Triethylsilyl Ethers Source: Molecules, 2011, via PMC URL: [Link]

-

Title: "Telechelic Polymers" Source: Encyclopedia of Polymer Science and Technology, 2002 URL: [Link]

-

Title: Preparation of Hydroxyl-Terminated Polybutadiene with High Cis-1,4 Content Source: ResearchGate, 2018 URL: [Link]

-

Title: Deprotection of Silyl Ethers Source: Gelest Technical Library URL: [Link]

-

Title: NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG Source: International Journal of Molecular Sciences, 2016, via PMC URL: [Link]

-

Title: Green polymer chemistry: Synthesis of symmetric and asymmetric telechelic ethylene glycol oligomers Source: ResearchGate, 2015 URL: [Link]

-

Title: SYNTHESIS AND CHARACTERISATION OF HYDROXY-TERMINATED POLYBUTADIENES Source: Defense Technical Information Center (DTIC), 1968 URL: [Link]

-

Title: Trimethylsilyl Triflate as Initiator for the Cationic Polymerization of Heterocyclics and Alkenes Source: Defense Technical Information Center (DTIC), 1989 URL: [Link]

-

Title: Anionic Polymerization Source: Semantic Scholar URL: [Link]

-

Title: Selective Deprotection of Silyl Ethers Source: ResearchGate, 2012 URL: [Link]

-

Title: Novel thermal initiator systems for radical induced cationic frontal polymerization Source: Polymer Chemistry (RSC Publishing), 2024 URL: [Link]

-

Title: Anionic Polymerization Source: ResearchGate, 2001 URL: [Link]

-

Title: Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane Source: RSC Publishing, 2023 URL: [Link]

-

Title: Structures and Interactions in Polymer Systems Characterized by NMR Methods Source: Bentham Open Archives, 2010 URL: [Link]

-

Title: Selective deprotection of trialkylsilyl ethers using fluorosilicic acid Source: The Journal of Organic Chemistry, 1992 URL: [Link]

-

Title: Chemoselective deprotection of triethylsilyl ethers Source: PubMed, 2011 URL: [Link]

-

Title: Characterization of polymers by NMR Source: Course Material, GCH 6101 URL: [Link]

- Title: Silyl ester initiators for ring opening polymerization of cyclosiloxanes Source: Google Patents URL

-

Title: Living Anionic Polymerization Source: Encyclopedia MDPI, 2022 URL: [Link]

-

Title: Synthesis and Properties of Star-Shaped Hydroxyl-Terminated Polybutadiene via RAFT Polymerization Source: ACS Omega, 2020 URL: [Link]

-

Title: Determination of the structures of symmetric protein oligomers from NMR chemical shifts and residual dipolar couplings Source: PubMed, 2011 URL: [Link]

-

Title: Living Anionic Polymerization Source: Chemistry LibreTexts, 2021 URL: [Link]

Sources

- 1. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A novel synthetic strategy for hydroxyl-terminated polybutadiene containing high cis-1,4 contents based on a Ni(ii)-coordinated anionic initiating system - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Using 3-(Triethylsilyl)-1-propanol as a Polymer End-Capping Agent

Executive Summary

This guide details the protocol for using 3-(triethylsilyl)-1-propanol (TES-PrOH) as a terminal end-capping agent for step-growth polymers (polyurethanes, polyesters, polyamides). Unlike its trimethylsilyl (TMS) analogues, the triethylsilyl (TES) moiety offers superior hydrolytic stability and enhanced lipophilicity, making it an ideal candidate for modifying surface energy, improving solubility in non-polar solvents, and preventing "unzipping" depolymerization mechanisms.

Key Chemical Profile[1][2][3][4][5][6]

-

Compound: 3-(Triethylsilyl)-1-propanol[1]

-

CAS Registry Number: 2290-36-0 (Verify specific isomer availability; often custom synthesized or sourced as specialty silane).

-

Formula:

-

Functionality: Primary Hydroxyl (

) + Bulky Silyl Tail. -

Key Advantage: The ethyl substituents on silicon provide steric bulk that retards hydrolysis 10-100x more effectively than trimethylsilyl groups, ensuring long-term polymer stability in humid environments.

Mechanistic Rationale

The utility of TES-PrOH lies in its bifunctional nature:

-

The Nucleophilic Head (

): A primary alcohol that reacts quantitatively with electrophilic polymer termini (Isocyanates, Acid Chlorides, Activated Carboxylic Acids). -

The Shielding Tail (

): Once attached, the TES group acts as a "molecular umbrella," lowering the surface energy of the polymer film and providing steric protection to the linkage.

Reaction Scheme: Polyurethane End-Capping

The most common application is quenching isocyanate-terminated prepolymers.

Figure 1: Reaction pathway for end-capping an isocyanate-terminated polymer with TES-PrOH.

Experimental Protocols

Protocol A: End-Capping Isocyanate-Terminated Polyurethanes

Objective: To terminate a living polyurethane chain, preventing further MW growth and introducing a silyl surface modifier.

Materials

-

Prepolymer Solution: Isocyanate-terminated PU in anhydrous DMF or Toluene (10-20 wt%).

-

Capping Agent: 3-(Triethylsilyl)-1-propanol (dried over 3Å molecular sieves).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (0.1 mol% relative to NCO).

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology

-

NCO Titration (Critical):

-

Determine the exact residual isocyanate content (%NCO) of your prepolymer using the ASTM D2572 (di-n-butylamine back-titration) method.

-

Why? You must add a stoichiometric excess of the alcohol to ensure 100% capping.

-

-

Stoichiometric Calculation:

-

Calculate the moles of NCO groups in the reactor.

-

Add 1.1 to 1.2 equivalents of TES-PrOH per equivalent of NCO.

-

Note: The slight excess drives the reaction to completion and accounts for trace moisture.

-

-

Reaction Setup:

-

Heat the prepolymer solution to 60°C under a nitrogen blanket.

-

Add the calculated amount of TES-PrOH slowly via syringe.

-

Add the catalyst (DBTDL) as a dilute solution.

-

-

Incubation:

-

Maintain temperature at 60-70°C for 4–6 hours .

-

Monitoring: Monitor the disappearance of the Isocyanate peak (

) via FTIR.

-

-

Purification:

-

Precipitate the polymer into cold methanol (TES-PrOH is soluble in methanol, so excess reagent will wash away).

-

Filter and vacuum dry at 40°C.[2]

-

Protocol B: End-Capping Carboxylic Acid-Terminated Polyesters (e.g., PLA, PLGA)

Objective: To esterify the terminal acid group using Steglich Esterification.

Materials

-

Polymer: COOH-terminated Polyester.

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the polymer in dry DCM (concentration ~100 mg/mL).

-

Add 2.0 equivalents of TES-PrOH relative to the polymer's acid number.

-

-

Activation:

-

Cool the reaction vessel to 0°C.

-

Add 1.5 equivalents of DCC and 0.1 equivalents of DMAP.

-

-

Reaction:

-

Allow the reaction to warm to room temperature naturally.

-

Stir for 12–24 hours . Urea precipitate (DCU) will form as a byproduct.

-

-

Work-up:

-

Filter off the insoluble DCU urea.

-

Concentrate the filtrate.[2]

-

Precipitate into cold diethyl ether or hexane (depending on polymer solubility) to remove unreacted TES-PrOH and catalyst residues.

-

Characterization & Validation

To confirm successful end-capping, rely on NMR spectroscopy. The triethylsilyl group provides distinct, high-field signals that are easily integrated against the polymer backbone.

Quantitative Data Summary (Expected Signals)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| Quartet | |||

| Triplet | |||

| Triplet | |||

| Singlet | Silicon atom in TES group |

Validation Workflow

Figure 2: Analytical workflow to validate the degree of end-capping.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Capping | Steric hindrance of the polymer coil. | Increase reaction time; switch to a better solvent (e.g., DMF instead of Toluene) to expand the polymer coil. |

| Low Yield | Hydrolysis of TES-PrOH. | Ensure all solvents are anhydrous (<50 ppm water). Dry TES-PrOH over molecular sieves before use. |

| Cloudiness in Product | Residual Catalyst/Byproducts. | Perform an extra precipitation step. For PU, wash the organic phase with dilute HCl (if polymer stable) to remove amine/tin residues. |

References

-

Sigma-Aldrich. 3-(Triethylsilyl)-1-propanol Product Specification. (Search CAS 2290-36-0 or analogue).

-

Otazaghine, B., et al. (2004). Synthesis of Telechelic Oligomers via Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics.

-

Sola, L., et al. (2013). Surface modifications by polymers for biomolecule conjugation.[3] Methods in Molecular Biology.[3]

-

Organic Syntheses. General Procedures for Isocyanate Reactions.

-

VulcanChem. 1-Propanol, 3-(triethylsilyl)- Physical Properties.

Sources

Application Note: High-Fidelity Oxidation of 3-(Triethylsilyl)-1-propanol to 3-(Triethylsilyl)propanal

Abstract & Strategic Overview

The conversion of 3-(triethylsilyl)-1-propanol to 3-(triethylsilyl)propanal represents a critical transformation in the synthesis of organosilicon building blocks. These aldehydes are pivotal precursors for Peterson olefinations and the construction of complex allylsilanes. However, the presence of the silyl moiety and the inherent reactivity of the aldehyde functionality require a protocol that balances oxidative power with chemoselectivity.

While reagents such as Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) are viable, this guide prioritizes the Swern Oxidation as the "Gold Standard" for this specific substrate. The Swern protocol offers superior control over the reaction temperature, preventing the over-oxidation to carboxylic acid—a common pitfall with silyl-substituted primary alcohols—and avoids the difficult removal of chromium byproducts or iodinane species.

Key Technical Challenges Solved:

-

Over-oxidation: Strict temperature control (-78 °C) ensures the reaction stops at the aldehyde stage.

-

Brook Rearrangement Mitigation: While less prone than

-silyl alcohols, -

Purification: The lipophilic triethylsilyl (TES) group allows for efficient separation from polar byproducts via flash chromatography or vacuum distillation.

Reaction Mechanism & Logic

The Swern oxidation operates via an activated dimethyl sulfoxide (DMSO) species. Understanding the mechanism is crucial for troubleshooting.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the Swern Oxidation. Note the critical role of temperature in stabilizing the Active Species before alcohol addition.

Experimental Protocol: The "Gold Standard" Swern Oxidation

Scale: 10.0 mmol (approx. 1.74 g of substrate) Estimated Yield: 85–92% Time: ~3.5 Hours

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Density | Role |

| 3-(Triethylsilyl)-1-propanol | 174.36 | 1.0 | 1.74 g | ~0.85 g/mL | Substrate |

| Oxalyl Chloride | 126.93 | 1.5 | 1.28 mL | 1.455 g/mL | Activator |

| DMSO | 78.13 | 3.0 | 2.13 mL | 1.10 g/mL | Oxidant |

| Triethylamine (Et | 101.19 | 5.0 | 6.97 mL | 0.726 g/mL | Base |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | 1.33 g/mL | Solvent |

Step-by-Step Methodology

Phase 1: Activation of DMSO (The "Swern Reagent")

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with dry Nitrogen or Argon for 15 minutes.

-

Solvent Charge: Add 30 mL of anhydrous DCM via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 10 minutes for the solvent to equilibrate.

-

Activator Addition: Add Oxalyl Chloride (1.28 mL) dropwise. Caution: Gas evolution (CO/CO

) may occur. -

Oxidant Addition: Mix DMSO (2.13 mL) with 2 mL of DCM in a separate vial. Add this solution dropwise to the RBF over 5 minutes.

-

Observation: The mixture may bubble slightly. Stir for 15 minutes at -78 °C to ensure formation of the chlorodimethylsulfonium salt.

-

Phase 2: Substrate Addition

-

Substrate Prep: Dissolve 3-(triethylsilyl)-1-propanol (1.74 g) in 5 mL of anhydrous DCM.

-

Addition: Add the substrate solution slowly down the side of the flask over 10 minutes.

-

Critical Control Point: Do not let the temperature rise above -60 °C. The intermediate alkoxysulfonium salt is unstable at higher temperatures.

-

-

Reaction: Stir at -78 °C for 45 minutes. The solution usually remains clear or turns slightly cloudy.

Phase 3: Elimination & Workup

-

Base Addition: Add Triethylamine (6.97 mL) dropwise over 5 minutes.

-

Observation: The reaction mixture will turn into a thick white suspension (Et

N·HCl salts).

-

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 30–45 minutes.

-

Quench: Once at RT, add 20 mL of saturated NH

Cl solution (or phosphate buffer pH 7) to quench the reaction.-

Note: Phosphate buffer is preferred if the silyl group is suspected to be acid-sensitive, though TES-alkyl bonds are generally robust.

-

Phase 4: Isolation

-

Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash: Combine organic layers and wash with:

-

1 x 20 mL 1M HCl (to remove excess Et

N) -

1 x 20 mL Saturated NaHCO

-

1 x 20 mL Brine

-

-

Drying: Dry over anhydrous Na

SO

Purification & Analytics

Purification Strategy

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (neutralized with 1% Et

N if degradation is observed, though typically standard silica is fine). -

Eluent: 5% to 10% Ethyl Acetate in Hexanes.

-

Rf Value: ~0.4–0.5 (10% EtOAc/Hex). The aldehyde is less polar than the alcohol.

-

-

Vacuum Distillation (Scale > 5g):

-

Estimated Boiling Point: ~85–95 °C at 0.5 mmHg (Extrapolated from TMS-propanol data).

-

Quality Control (Self-Validation)

| Analytical Method | Expected Signal | Interpretation |

| Diagnostic aldehyde proton. Must be a clean triplet ( | ||

| Methylene protons adjacent to Silicon (TES group). | ||

| IR Spectroscopy | 1720–1730 cm | Strong C=O stretch. Absence of broad O-H stretch (~3400 cm |

| TLC | Single spot, UV inactive* | Aldehydes may be weakly UV active. Stain with KMnO |

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Logical troubleshooting tree based on crude NMR analysis.

Common Pitfalls

-

Stench: The reaction produces Dimethyl Sulfide (DMS).

-

Mitigation: Perform all operations in a well-ventilated fume hood. Treat glassware with bleach (NaOCl) solution immediately after use to oxidize residual DMS to odorless DMSO/sulfone.

-

-

Low Yield: Often due to "wet" reagents.

-

Validation: Ensure DMSO is dry (store over molecular sieves). Water destroys the active chlorosulfonium species.

-

-

Product Instability: Silyl aldehydes can be sensitive to oxidation in air.

-

Storage: Store the purified aldehyde under Argon at -20 °C.

-

Alternative Method: Dess-Martin Periodinane (DMP)

For small-scale reactions (< 100 mg) where setting up a dry-ice bath is cumbersome, DMP is an excellent alternative.

-

Protocol: Suspend DMP (1.2 equiv) in DCM. Add alcohol (1.0 equiv) and NaHCO

(5 equiv) (to buffer acetic acid byproduct). Stir at RT for 1–2 hours. -

Workup: Quench with 1:1 mixture of Saturated NaHCO

and 10% Na -

Pros: Room temperature, very mild.

-

Cons: Reagent is more expensive; byproduct removal can sometimes be tricky on larger scales.

References

-

Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

-

Mancuso, A. J.; Brownfain, D. S.; Swern, D. "Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds." J. Org. Chem.1979 , 44, 4148–4150. Link

-

Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link

-

BenchChem. "Oxidation of 3-bromo-1-propanol to 3-Bromopropanal: Application Notes." (Analogous primary alcohol oxidation protocols). Link

Sources

hydrosilylation synthesis of 3-(triethylsilyl)-1-propanol from allyl alcohol

Executive Summary & Strategic Rationale

This guide details the synthesis of 3-(triethylsilyl)-1-propanol (CAS: 1911-71-3) from allyl alcohol and triethylsilane. While theoretically a direct hydrosilylation, this transformation presents a critical regioselectivity challenge: the competition between C-silylation (hydrosilylation, desired) and O-silylation (dehydrogenative coupling, undesired).

For drug development and high-purity applications, we recommend the Protected Route (via Trimethylsilyl ether). Although the Direct Route is atom-economical, it frequently yields up to 15-30% O-silylated byproducts (

Key Chemical Transformation

Mechanistic Insight & Critical Control Points

The Selectivity Bifurcation

The primary failure mode in this synthesis is the interaction of the hydroxyl proton with the hydride-rich silane/catalyst system.

-

Path A (Desired): Chalk-Harrod Mechanism. Oxidative addition of

to Pt(0), followed by olefin coordination and insertion into the Pt-H bond (anti-Markovnikov), and finally reductive elimination. -

Path B (Undesired): Dehydrogenative Silylation. Direct attack of the hydroxyl group on the silane, releasing

and forming the silyl ether (

Pathway Visualization

The following diagram illustrates the competing pathways and the strategic intervention (Protection) to force Path A.

Caption: Figure 1. Strategic bifurcation. The Protected Route (Green) eliminates the hydroxyl proton, shutting down the dehydrogenative coupling pathway (Red).

Detailed Experimental Protocol (Protected Route)

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| Allyl Alcohol | 1.0 | Substrate | Dry, distilled if yellow. |

| Hexamethyldisilazane (HMDS) | 0.6 | Protecting Agent | Ammonia byproduct is easily vented. |

| Triethylsilane ( | 1.1 | Hydrosilylating Agent | Fresh; check for Si-H activity if old. |

| Karstedt’s Catalyst | 0.05 mol% | Catalyst | Pt(0) in divinyltetramethyldisiloxane (~2% Pt in Xylene). |

| Toluene | Solvent | Solvent | Anhydrous. |

| Methanol / HCl | Excess | Deprotection | Reagent grade. |

Step-by-Step Methodology

Step 1: In-Situ Protection[1]

-

Setup: Flame-dried 3-neck round bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Charge: Add Allyl Alcohol (1.0 equiv) and a catalytic amount of Iodine (

, 0.1 mol%) or Saccharin (catalyst for HMDS silylation). -

Addition: Add HMDS (0.6 equiv) dropwise at room temperature. Note: Ammonia (

) gas will evolve. Ensure proper venting. -

Reaction: Heat to 60°C for 2 hours. Monitor by TLC or GC until allyl alcohol is consumed.

-

Isolation (Optional but Recommended): Distill the crude TMS-allyl ether (b.p. ~100°C) to remove residual ammonia/salts. Process Tip: For one-pot procedures, rigorous

purging to remove

Step 2: Hydrosilylation (The Critical Step)

-

Setup: Charge the TMS-allyl ether (from Step 1) into a clean, dry RBF under

. Add anhydrous Toluene (2-3 volumes). -

Catalyst Activation: Add Karstedt’s catalyst (20-50 ppm Pt relative to substrate). Stir for 5 mins.

-

Controlled Addition: Heat solution to 40°C. Add Triethylsilane (

, 1.1 equiv) dropwise via addition funnel.-

Exotherm Alert: The reaction is exothermic. Maintain internal temp <70°C to prevent isomerization.

-

Visual Cue: The solution often turns from slight yellow to clear/amber upon initiation.

-

-

Completion: After addition, stir at 60°C for 2-4 hours.

-

QC Check: Take an aliquot for

-NMR. Look for the disappearance of vinyl protons (5.8-6.2 ppm).

Step 3: Selective Deprotection

-

Hydrolysis: Cool the reaction mixture to Room Temp. Add Methanol (3 volumes) and 1N HCl (trace, or 1% v/v).

-

Selectivity Logic: The

bond (TMS ether) is acid-labile. The -

Stir: Stir for 1 hour at RT.

-

Workup: Neutralize with

. Remove Methanol/Toluene under reduced pressure. -

Purification: Vacuum distillation.

-

Target Fraction: 3-(triethylsilyl)-1-propanol.

-

Expected B.P.: ~110-115°C at 10 mmHg (approximate, extrapolate from similar silanes).

-

Quality Control & Data Analysis

The distinction between the Target (C-silylated) and the Byproduct (O-silylated) is clearly visible in

NMR Interpretation Table ( , 400 MHz)

| Moiety | Target: 3-(triethylsilyl)-1-propanol | Byproduct: Triethyl(allyloxy)silane |

| Structure | ||

| Olefin Region | Absent (Clean baseline at 5.0-6.5 ppm) | Present (Multiplets at 5.2, 5.9 ppm) |

| Silyl-CH2 | Absent (Si attached to Oxygen) | |

| Ethyl Group |

Mass Spectrometry (GC-MS)

-

Target:

peak at m/z 174. Fragment ions at m/z 145 ( -

Byproduct:

peak at m/z 172 (2 units lower due to

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Vigorous Gas Evolution | Dehydrogenative coupling (Reaction with -OH). | Ensure Step 1 (Protection) was 100% complete. Dry solvents.[2][3] |

| Catalyst "Blacking Out" | Colloidal Pt formation (catalyst death). | Temperature spiked too high (>90°C). Keep temp controlled. |

| No Reaction (Induction) | Catalyst poisoning (N/S/P impurities). | Purge amine residues from HMDS step thoroughly. Add fresh catalyst. |

| Isomerized Product | "Beta-elimination" or migration. | Use lower temperature; switch to Pt(0)-Octanol complex if Karstedt is too aggressive. |

References

-

Marciniec, B. (Ed.). (2009).[4][5] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.

-

Speier, J. L. , Webster, J. A., & Barnes, G. H. (1957). The Addition of Silicon Hydrides to Olefinic Double Bonds. Journal of the American Chemical Society, 79(4), 974–979.

-

Karstedt, B. D. (1973). Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes.[4] US Patent 3,775,452.

-

Trost, B. M. , & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 127(50), 17644–17655. (Reference for selectivity mechanisms).

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 3-(Triethylsilyl)-1-propanol via Vacuum Distillation

Executive Summary & Technical Specifications

3-(Triethylsilyl)-1-propanol is a versatile organosilicon building block often synthesized via the hydrosilylation of allyl alcohol with triethylsilane. Achieving pharmaceutical-grade purity (>98%) requires rigorous separation of the linear product from the branched

This guide details the vacuum distillation protocol required to isolate the pure compound while mitigating thermal decomposition and isomerization risks.

Compound Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(Triethylsilyl)propan-1-ol | |

| CAS Number | 2290-36-0 | Distinct from trimethyl analogue (2917-47-7) |

| Molecular Formula | MW: 174.36 g/mol | |

| Boiling Point (Atm) | ~224–225 °C | Decomposition risk at this temp.[1] |

| Boiling Point (Vac) | 111–112 °C @ 15 mmHg | Recommended range.[2] |

| Density | 0.828 g/mL | At 25 °C |

| Refractive Index | Useful for fraction monitoring. | |

| Appearance | Colorless, clear liquid |

Experimental Protocol: Vacuum Distillation

Phase 1: Apparatus Setup

-

Flask: Round-bottom flask (max 60% full) with a heavy-duty magnetic stir bar (oval or cross-shaped) to prevent bumping.

-

Column: A 15–20 cm Vigreux column is sufficient for removing starting materials. If

-isomer content is high (>5%), use a spinning band column or a packed column (glass helices) for higher theoretical plates. -

Head: Short-path distillation head with an integrated thermometer adapter.

-

Condenser: Water-cooled (

). -

Receiver: Multi-cow (pig) adapter with at least 3 receiving flasks.

-

Vacuum: High-vacuum pump capable of stable pressure < 1 mmHg, with a manometer and bleed valve for regulation.

Phase 2: Distillation Procedure

-

Degassing (Atmospheric to 20 mmHg):

-

Begin stirring rapidly.

-

Slowly lower pressure to ~20 mmHg at room temperature to remove dissolved gases and highly volatile solvents (e.g., DCM, THF).

-

Caution: Sudden pressure drops can cause violent foaming.

-

-

Forerun Collection (Starting Materials):

-

Heat the bath to ~60–80 °C.

-

Collect the volatile fraction containing unreacted allyl alcohol (BP 97 °C atm) and triethylsilane (BP 107 °C atm).

-

Indicator: Distillation temperature will be low (< 50 °C @ 15 mmHg).

-

-

Main Fraction (Product Isolation):

-

Increase bath temperature to ~140–150 °C.

-

Stabilize pressure at 15 mmHg .

-

Collect the fraction boiling at 111–112 °C .

-

Note: If using a stronger vacuum (e.g., 1 mmHg), expect the boiling point to drop to ~70–80 °C . Use a nomograph to adjust accordingly.

-

-

Residue (High Boilers):

-

Stop collection when the head temperature drops or pot residue becomes viscous/dark (potential disilylated ethers).

-

Troubleshooting Guide (Q&A)

Q1: The boiling point is fluctuating wildly. What is happening?

-

Cause: This usually indicates pressure instability or "bumping."

-

Solution:

-

Ensure your system is leak-tight; grease all joints properly.

-